molecular formula C19H19N3O3S B2586460 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921580-35-0

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2586460
CAS RN: 921580-35-0
M. Wt: 369.44
InChI Key: ZWKAOPXMZQXKGD-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound A, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on related sulfonamide derivatives demonstrates their synthesis and evaluation for antimicrobial properties. For instance, the study by Sarvaiya et al. (2019) involved the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, evaluated for antimicrobial activity against various bacteria and fungi. Such compounds are of interest due to their potential therapeutic applications in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents

A study by Küçükgüzel et al. (2013) synthesized novel derivatives showing diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. The structural characterization and biological evaluation of these compounds underscore the versatility of sulfonamide derivatives in drug discovery, highlighting their potential as multi-target therapeutic agents (Küçükgüzel et al., 2013).

Antitumor Activity and QSAR Studies

Research by Tomorowicz et al. (2020) focused on the synthesis, antitumor evaluation, molecular modeling, and quantitative structure–activity relationship (QSAR) studies of novel benzenesulfonamide derivatives. The study identified compounds with significant cytotoxic activity against various cancer cell lines, offering insights into the structure-activity relationships that govern their antitumor efficacy (Tomorowicz et al., 2020).

properties

IUPAC Name

3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-15-6-5-9-17(14-15)26(24,25)20-12-13-22-19(23)11-10-18(21-22)16-7-3-2-4-8-16/h2-11,14,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKAOPXMZQXKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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